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Compound of Interest

Compound Name: 5-Ethylpyridin-2-ol

Cat. No.: B1342688 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum

chemical calculations to the study of 5-Ethylpyridin-2-ol. It covers the critical aspect of

tautomerism, details computational and theoretical experimental protocols, and presents

expected quantitative data in a structured format. This document is intended to serve as a

valuable resource for researchers in computational chemistry, drug discovery, and materials

science.

Introduction: The Tautomeric Nature of 5-
Ethylpyridin-2-ol
5-Ethylpyridin-2-ol exists in a tautomeric equilibrium with its corresponding keto form, 5-

Ethylpyridin-2(1H)-one. This equilibrium is a crucial consideration for any computational study,

as the relative stability of the tautomers dictates the ground state geometry of the molecule.

Theoretical and experimental studies on the parent molecule, 2-hydroxypyridine, have shown

that the pyridinone form is generally more stable, particularly in the solid state and in polar

solvents. This preference is attributed to a combination of factors including aromaticity and

intermolecular hydrogen bonding. Therefore, for the purpose of this guide, we will focus on the

quantum chemical calculations of the more stable tautomer, 5-Ethylpyridin-2(1H)-one.

Molecular Structure and Tautomerism
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The tautomeric relationship between the enol (5-Ethylpyridin-2-ol) and keto (5-Ethylpyridin-

2(1H)-one) forms is a fundamental aspect of its chemistry.

5-Ethylpyridin-2-ol (Enol form) 5-Ethylpyridin-2(1H)-one (Keto form)Tautomerization

Click to download full resolution via product page

Tautomeric equilibrium of 5-Ethylpyridin-2-ol.

Computational Methodology
A robust computational protocol is essential for obtaining accurate and reliable results. The

following outlines a standard workflow for quantum chemical calculations on 5-Ethylpyridin-

2(1H)-one.

Software
A variety of quantum chemistry software packages can be employed for these calculations.

Commonly used programs include Gaussian, ORCA, and GAMESS.

Theoretical Level and Basis Set
Density Functional Theory (DFT) is a widely used method for studying molecules of this size

due to its balance of accuracy and computational cost. The B3LYP hybrid functional is a

popular choice for organic molecules. A Pople-style basis set, such as 6-311++G(d,p), is

generally sufficient for providing a good description of the electronic structure and geometry.

Computational Workflow
The following diagram illustrates a typical workflow for the quantum chemical characterization

of 5-Ethylpyridin-2(1H)-one.
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Initial Structure Generation
(5-Ethylpyridin-2(1H)-one)

Geometry Optimization
(e.g., DFT/B3LYP/6-311++G(d,p))
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Vibrational Analysis
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with Experimental Data
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Workflow for quantum chemical calculations.

Experimental Protocols (for comparison)
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To validate the computational results, comparison with experimental data is crucial. The

primary experimental techniques for this purpose are X-ray crystallography for geometric

parameters and Infrared (IR) and Raman spectroscopy for vibrational frequencies.

X-ray Crystallography
Single-crystal X-ray diffraction provides the most accurate experimental determination of

molecular geometry in the solid state. A suitable crystal of 5-Ethylpyridin-2(1H)-one would be

grown and mounted on a diffractometer. The diffraction data is then collected and processed to

yield the precise atomic coordinates, from which bond lengths, bond angles, and dihedral

angles can be determined.

Vibrational Spectroscopy
Infrared (IR) Spectroscopy: The IR spectrum can be recorded using a Fourier Transform

Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or measured in a

suitable solvent. The resulting spectrum reveals the vibrational modes of the molecule that are

IR-active.

Raman Spectroscopy: The Raman spectrum, which provides complementary information to the

IR spectrum, can be obtained using a Raman spectrometer, typically with a laser excitation

source. The spectrum shows the vibrational modes that are Raman-active.

Predicted Quantitative Data
The following tables summarize the kind of quantitative data that would be obtained from the

quantum chemical calculations outlined above. The values presented are hypothetical and

based on typical results for similar molecules, as specific experimental data for 5-Ethylpyridin-

2(1H)-one is not readily available in the literature.

Optimized Geometrical Parameters
Table 1: Selected Optimized Bond Lengths (Å) and Bond Angles (°) for 5-Ethylpyridin-2(1H)-

one
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Parameter Bond/Angle
Calculated Value (B3LYP/6-
311++G(d,p))

Bond Lengths C=O 1.25

N-C(ring) 1.38

C-C(ring) 1.37 - 1.45

C-C(ethyl) 1.53

C-H(ring) 1.08

C-H(ethyl) 1.09

N-H 1.01

Bond Angles C-N-C 120.5

N-C-C 118.0 - 122.0

C-C-C(ring) 119.0 - 121.0

C-C-H(ring) 119.5 - 120.5

H-C-H(ethyl) 109.5

Vibrational Frequencies
Table 2: Selected Calculated Vibrational Frequencies (cm⁻¹) and Their Assignments for 5-

Ethylpyridin-2(1H)-one
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Vibrational Mode
Calculated
Frequency (cm⁻¹)

Experimental IR
(cm⁻¹) (Predicted)

Experimental
Raman (cm⁻¹)
(Predicted)

N-H stretch 3450 ~3400 (broad) -

C-H stretch (aromatic) 3100 - 3000 ~3050 ~3050

C-H stretch (aliphatic) 2980 - 2900 ~2950 ~2950

C=O stretch 1680 ~1660 (strong) ~1660 (medium)

C=C/C=N stretch

(ring)
1600 - 1400 Multiple bands Multiple bands

C-H bend (in-plane) 1300 - 1100 Multiple bands Multiple bands

C-N stretch 1250 ~1240 ~1240

C-H bend (out-of-

plane)
900 - 700 Multiple bands -

Note: Calculated frequencies are often scaled to better match experimental values.

Electronic Properties
Table 3: Calculated Electronic Properties of 5-Ethylpyridin-2(1H)-one

Property Calculated Value (B3LYP/6-311++G(d,p))

HOMO Energy -6.5 eV

LUMO Energy -1.2 eV

HOMO-LUMO Gap 5.3 eV

Dipole Moment 4.5 Debye

Total Energy (Value in Hartrees)
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Relationship Between Theoretical and Experimental
Data
The synergy between computational and experimental data is crucial for a comprehensive

understanding of a molecule's properties.

Quantum Chemical Calculations

Validation and Refinement

Predicted Properties

Experimental Measurements

Measured Properties

Comprehensive Molecular Understanding

Validated Model

Click to download full resolution via product page

Synergy between computational and experimental data.

Conclusion
Quantum chemical calculations provide a powerful tool for investigating the structure,

properties, and reactivity of 5-Ethylpyridin-2-ol and its more stable tautomer, 5-Ethylpyridin-

2(1H)-one. By employing appropriate theoretical levels and basis sets, researchers can obtain

valuable insights that complement and guide experimental studies. This integrated approach is

particularly beneficial in the field of drug development, where a deep understanding of

molecular properties is essential for designing new and effective therapeutic agents. While this

guide provides a framework for such studies, it is important to note the current lack of specific

experimental data for this molecule, highlighting an area for future research.

To cite this document: BenchChem. [Quantum Chemical Calculations for 5-Ethylpyridin-2-ol:
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[https://www.benchchem.com/product/b1342688#quantum-chemical-calculations-for-5-
ethylpyridin-2-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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